molecular formula C10H22O2S2 B12086139 2,2'-(Hexane-1,6-diylbis(thio))bisethanol CAS No. 5416-14-8

2,2'-(Hexane-1,6-diylbis(thio))bisethanol

Cat. No.: B12086139
CAS No.: 5416-14-8
M. Wt: 238.4 g/mol
InChI Key: TUWUPOYDYIRWEI-UHFFFAOYSA-N
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Description

2,2’-(Hexane-1,6-diylbis(thio))bisethanol is an organic compound with the molecular formula C10H22O2S2 It is characterized by the presence of two ethanol groups connected by a hexane chain with sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Hexane-1,6-diylbis(thio))bisethanol typically involves the reaction of 1,6-dibromohexane with thiourea, followed by hydrolysis. The reaction conditions include:

    Step 1: Reacting 1,6-dibromohexane with thiourea in an ethanol solvent at elevated temperatures to form the intermediate 1,6-bis(thiocyanato)hexane.

    Step 2: Hydrolyzing the intermediate with sodium hydroxide to yield 2,2’-(Hexane-1,6-diylbis(thio))bisethanol.

Industrial Production Methods

In industrial settings, the production of 2,2’-(Hexane-1,6-diylbis(thio))bisethanol may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Hexane-1,6-diylbis(thio))bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Esters and ethers.

Scientific Research Applications

2,2’-(Hexane-1,6-diylbis(thio))bisethanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting sulfur-containing biomolecules.

    Industry: Utilized in the production of specialty chemicals and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of 2,2’-(Hexane-1,6-diylbis(thio))bisethanol involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfur atoms can undergo redox reactions, playing a role in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Hexane-1,6-diylbis(thio))diethanol
  • 2,2’-(Hexane-1,6-diylbis(thio))bispropanol
  • 2,2’-(Hexane-1,6-diylbis(thio))bisbutanol

Uniqueness

2,2’-(Hexane-1,6-diylbis(thio))bisethanol is unique due to its specific chain length and the presence of ethanol groups, which confer distinct solubility and reactivity properties. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.

Properties

CAS No.

5416-14-8

Molecular Formula

C10H22O2S2

Molecular Weight

238.4 g/mol

IUPAC Name

2-[6-(2-hydroxyethylsulfanyl)hexylsulfanyl]ethanol

InChI

InChI=1S/C10H22O2S2/c11-5-9-13-7-3-1-2-4-8-14-10-6-12/h11-12H,1-10H2

InChI Key

TUWUPOYDYIRWEI-UHFFFAOYSA-N

Canonical SMILES

C(CCCSCCO)CCSCCO

Origin of Product

United States

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